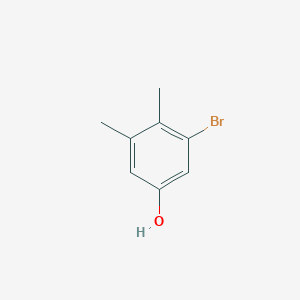

3-Bromo-4,5-dimethylphenol

Cat. No. B1590072

Key on ui cas rn:

71942-14-8

M. Wt: 201.06 g/mol

InChI Key: GJVYZGLNIKGKTE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06828466B2

Procedure details

The general process was applied to a solution of 3-bromo-o-xylene (185 mg, 1.0 mmol) in 1.0 mL cyclohexane. The borylation step was carried out with HBPin (320 mg, 2.5 mmol) and dppe (8.0 mg, 0.02 mmol, 2 mol %) at 100° C. for 50 hours. After removal of the cyclohexane, the oxidation step was then performed as described above, after which the crude material was dissolved in CH2Cl2 and passed through a plug of silica gel. Evaporation of solvent gave 148 mg pure 10 (74%) as a white wax solid; mp 98-99° C. (lit. 101-102). 1H NMR (300 MHz, CDCl3): δ 6.91 (d, J=2.5 Hz, 1 H), 6.59 (d, J=2.7 Hz, 1 H), 2.25 (s, 6 H); 13C NMR (75 MHz, CDCl3): δ 153.2, 139.3, 128.3, 125.2, 116.9, 116.2, 21.4, 18.3; IR (neat): 3252, 2919, 1606, 1576, 1477, 1451, 1279, 1119, 839 cm−1; LRMS: m/e 200 (M+), 185, 121, 91; HRMS (EI): m/z 199.9839 [(M+); calcd for C8H9BrO: 199.9837]. For a previous preparation see Jacquesy et al., Chem. Soc., Chem. Commun. 110-111 (1980) (bromination of 3,4-dimethylphenol in superacid SbF5-HF, 83% yield) or Fischer and Henderson, Can. J. Chem. 61: 1045-1052 (1983).

Name

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].CCN(CC[O:17]C1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl>C1CCCCC1>[Br:1][C:2]1[CH:7]=[C:6]([OH:17])[CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

185 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=CC=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

8 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the cyclohexane

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=C(C1C)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |